molecular formula C20H19NO3 B214096 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether

1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether

Cat. No. B214096
M. Wt: 321.4 g/mol
InChI Key: FQVGWZDARJHDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether, also known as NPC 15437, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival. NPC 15437 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 has been extensively studied for its potential applications in scientific research. Its potent inhibition of PARP has been shown to have a variety of effects on cellular processes, including DNA repair, cell survival, and cell death. 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 has been used in a variety of research studies to investigate the role of PARP in these processes and to explore potential therapeutic applications of PARP inhibitors.

Mechanism of Action

The mechanism of action of 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 involves its potent inhibition of PARP, an enzyme that plays a critical role in DNA repair and cell survival. PARP is activated in response to DNA damage, and it catalyzes the formation of poly(ADP-ribose) chains on target proteins, which helps recruit DNA repair factors to the site of damage. 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 binds tightly to the catalytic domain of PARP, preventing its activity and inhibiting the repair of DNA damage. This can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 has been shown to have a variety of biochemical and physiological effects. Its potent inhibition of PARP can lead to the accumulation of DNA damage and cell death, which has potential applications in cancer therapy. 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 has also been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 has been shown to have neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 in lab experiments is its potent inhibition of PARP, which allows researchers to investigate the role of PARP in cellular processes and explore potential therapeutic applications of PARP inhibitors. However, there are also limitations to using 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 in lab experiments. Its potent inhibition of PARP can lead to cell death, which can make it difficult to study the effects of PARP inhibition on cellular processes over longer time periods. Additionally, 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437. One area of interest is the development of more potent and selective PARP inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of PARP in cellular processes beyond DNA repair, such as transcriptional regulation and chromatin remodeling. Additionally, there is interest in exploring the potential therapeutic applications of PARP inhibitors in a variety of diseases, including cancer, inflammation, and neurodegeneration.

Synthesis Methods

The synthesis of 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 involves a series of chemical reactions that begin with the reaction of 1-naphthol with ethyl chloroformate to form 1-naphthyl chloroformate. This intermediate is then reacted with 2-furylamine and pyrrolidine to form the final product, 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437. The synthesis of 1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether 15437 is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.

properties

Product Name

1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

[5-(naphthalen-1-yloxymethyl)furan-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H19NO3/c22-20(21-12-3-4-13-21)19-11-10-16(24-19)14-23-18-9-5-7-15-6-1-2-8-17(15)18/h1-2,5-11H,3-4,12-14H2

InChI Key

FQVGWZDARJHDME-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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